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Casein calcium oeotide -

Casein calcium oeotide

Catalog Number: EVT-13528231
CAS Number:
Molecular Formula: C44H64O5
Molecular Weight: 673.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Casein calcium peptide is a bioactive compound derived from casein, a family of phosphoproteins predominantly found in mammalian milk. Casein constitutes approximately 80% of the proteins in cow's milk and plays a crucial role in various biological processes, including nutrition and immune function. It is classified into several types: alpha-casein, beta-casein, and kappa-casein, each with distinct properties and functions. Casein calcium peptide is particularly noted for its ability to release bioactive peptides during digestion, which can influence health positively by regulating blood pressure and modulating immune responses .

Source and Classification

Casein is sourced primarily from cow's milk but is also present in sheep and goat milk. It is classified as a conjugated protein due to the presence of phosphate groups that are essential for its structural integrity and functionality. The primary types of casein include:

  • Alpha-casein: Comprising two variants (alpha(s1) and alpha(s2)), it has a molecular weight ranging from 23,000 to 25,000 Daltons.
  • Beta-casein: Known for its role in nutritional value, it has a molecular weight of approximately 24,000 Daltons.
  • Kappa-casein: This variant stabilizes micelles and has a molecular weight of about 19,000 Daltons .
Synthesis Analysis

Methods

The synthesis of casein calcium peptide typically involves enzymatic hydrolysis of casein proteins. The most common method employs proteolytic enzymes such as chymosin (rennet), which cleaves specific peptide bonds within kappa-casein, facilitating the formation of casein micelles. This process can be optimized through varying conditions such as temperature, pH, and enzyme concentration.

Technical Details

  1. Enzymatic Hydrolysis: Chymosin cleaves the Phe105-Met106 bond in kappa-casein, leading to the release of caseinomacropeptide and the formation of para-kappa-casein.
  2. Micelle Formation: The remaining caseins aggregate due to hydrophobic interactions and calcium ion bridging as the pH approaches the isoelectric point (pH 4.6), resulting in stable micelles .
Molecular Structure Analysis

Structure

The molecular structure of casein calcium peptide consists of a complex arrangement of amino acids with high proline content. Caseins are organized into micelles, which are spherical aggregates stabilized by calcium phosphate nanoclusters. The hydrophilic exterior interacts with water while the hydrophobic interior remains stable .

Data

  • Isoelectric Point: 4.6
  • Molecular Weights:
    • Alpha(s1)-casein: ~23,000 Daltons
    • Alpha(s2)-casein: ~25,000 Daltons
    • Beta-casein: ~24,000 Daltons
    • Kappa-casein: ~19,000 Daltons .
Chemical Reactions Analysis

Reactions

Casein calcium peptide undergoes several chemical reactions during digestion and processing:

  1. Hydrolysis: Enzymatic cleavage by proteases leads to the formation of bioactive peptides.
  2. Aggregation: Under acidic conditions or during cheese-making processes, caseins aggregate due to reduced electrostatic repulsion.
  3. Calcium Binding: Caseins bind calcium ions through phosphate groups, enhancing structural stability .

Technical Details

The aggregation process involves:

  • Initial cleavage by chymosin.
  • Secondary aggregation due to loss of steric hindrance from kappa-casein.
  • Tertiary rearrangement as micelles form a gel-like structure during curd formation .
Mechanism of Action

Process

The mechanism by which casein calcium peptide exerts its effects involves:

  1. Digestion: Upon ingestion, caseins are hydrolyzed into smaller peptides.
  2. Bioactivity: These peptides can interact with various receptors in the body, influencing physiological processes such as blood pressure regulation and immune response modulation.
  3. Calcium Absorption: Certain peptides enhance calcium absorption in the intestines, contributing to bone health .

Data

Research indicates that bioactive peptides derived from caseins can act as:

  • Antihypertensive agents (ACE inhibitors).
  • Immune modulators influencing cytokine release.
  • Opioid receptor agonists affecting sleep and gastrointestinal function .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Casein calcium peptide typically exhibits a milky appearance.
  • Solubility: It is poorly soluble in water but dispersible in dilute alkalis.

Chemical Properties

  • Stability: High heat stability makes it suitable for various food applications.
  • Emulsification: Excellent emulsifying properties allow it to stabilize mixtures of oil and water .
Applications

Scientific Uses

Casein calcium peptide has numerous applications across various fields:

  • Nutritional Supplements: Used in protein-rich formulations for athletes and individuals requiring dietary support.
  • Medical Nutrition: Incorporated into enteral feeding formulas due to its digestibility and nutrient profile.
  • Functional Foods: Added to products aimed at improving health outcomes related to bone density and immune function .
Enzymatic Preparation & Optimization of Casein-Derived Calcium-Binding Peptides

Proteolytic Hydrolysis Strategies for Casein Substrate Selection

Casein proteins (αs1-, αs2-, β-casein) serve as primary substrates for generating calcium-binding peptides due to their high phosphorylated serine content. Hydrolysis strategies focus on selective cleavage to release phosphopeptide sequences, particularly clusters like Ser(P)-Ser(P)-Ser(P)-Glu-Glu. Enzyme selection and reaction parameters directly determine peptide yield, sequence integrity, and calcium affinity [7] [9].

Trypsin vs. Microbial Enzyme Efficacy in Peptide Release

Trypsin (EC 3.4.21.4) exhibits high specificity for lysine/arginine residues, generating phosphopeptides with 10–20 amino acids. This preserves critical calcium-binding motifs (e.g., β-casein f1-25). Studies confirm trypsin-derived casein phosphopeptides (CPPs) achieve calcium-binding capacities of 142.56 ± 7.39 mg/g due to selective cleavage near phosphoseryl clusters [5] [7].

Microbial proteases (e.g., Bacillus-derived Alcalase) exhibit broader specificity, producing shorter peptides (3–0.65 kDa). While Alcalase increases hydrolysis speed, it requires stringent purification to isolate calcium-chelating fragments. Ultrafiltration of Alcalase hydrolysates yields fractions with 60.39 ± 1.545% calcium-binding activity, though lower than trypsin-focused CPPs [1] [9].

Table 1: Enzyme Performance in Casein Hydrolysis

Enzyme TypeSpecificityPeptide LengthCalcium-Binding CapacityKey Sequences Released
TrypsinLys/Arg residues10–20 amino acids142.56 ± 7.39 mg/gβ-casein f1-25; αs2-casein f1-32
AlcalaseBroad specificity3–0.65 kDa60.39 ± 1.545% activityFragments with Asp/Glu-rich regions

Impact of Hydrolysis Parameters (pH, Temperature, Duration) on Calcium Affinity

Optimal hydrolysis requires precise parameter control to maximize peptide release while minimizing denaturation:

  • pH: Trypsin activity peaks at pH 8.0–9.0, aligning with casein solubility and enzyme stability. Deviations below pH 7.0 reduce hydrolysis efficiency by >40% due to suboptimal ionization of active sites [5] [9].
  • Temperature: 50°C balances trypsin activity (kcat = 15 s−1) with casein stability. Temperatures >60°C cause irreversible enzyme aggregation, decreasing peptide yield by 25–30% [7] [9].
  • Duration: Hydrolysis plateaus at 3 hours for trypsin (DH = 35%). Extended durations (>4 hours) induce bitter peptide formation without enhancing calcium affinity [5].

Table 2: Optimized Hydrolysis Conditions for Calcium-Binding Peptide Production

ParameterOptimal RangeEffect on HydrolysisImpact on Calcium Affinity
pH8.0–8.5Maximal enzyme activity; substrate solubilizationPreserves phosphate group ionization
Temperature50–55°CHigh reaction rate; minimal enzyme denaturationPrevents thermal degradation of phosphoser
Duration2–3 hoursPeak degree of hydrolysis (DH=35%)Avoids generation of non-chelating fragments

Calcium Chelation Enrichment Methodologies

Post-hydrolysis enrichment isolates high-affinity calcium chelators from complex hydrolysates. Method selection dictates peptide purity, chelation stability, and scalability [5] [7].

Calcium-Induced Precipitation vs. Ethanol Fractionation

Calcium-induced precipitation exploits the insolubility of peptide-calcium complexes at neutral pH. Adding CaCl₂ (5–10 mM) to hydrolysates causes CPP-Ca aggregates to form, which are collected via centrifugation (4,000 × g, 20 min). This method enriches phosphorylated peptides (e.g., αs2-casein f1-32) with calcium contents up to 264.32 mg/g but co-precipitates non-specific peptides [5] [7].

Ethanol fractionation uses solvent polarity to isolate hydrophobic chelators. Adding 5 volumes of ethanol to hydrolysates precipitates high-affinity peptides (e.g., β-casein f1-25), leaving contaminants soluble. This achieves 23.37% chelation rates and purities >80%, though it risks denaturing acid-sensitive phosphopeptides [5] [6].

Table 3: Enrichment Techniques for Calcium-Binding Peptides

MethodMechanismCalcium Content (mg/g)Purity (%)Key Limitations
Calcium precipitationChelate insolubility264.3260–70Co-precipitation of non-chelators
Ethanol fractionationSolvent polarity separation230–250>80Denatures heat-labile peptides

Orthogonal Optimization of Chelation Conditions (pH, Ionic Strength)

pH directly influences carboxylate (Asp/Glu) and phosphate ionization. Chelation peaks at pH 8.5–9.0, where >90% of phosphate groups are deprotonated. At pH < 6.0, protonation reduces calcium binding by 70% [5] [7]. Orthogonal testing (e.g., RSM models) confirms pH 8.54 as optimal for casein phosphopeptides, achieving 2.64 × 10⁵ mg/kg calcium content [6] [7].

Ionic strength modulates electrostatic interactions. Ethanol addition (20–50% v/v) lowers dielectric constants, enhancing calcium-peptide affinity. Conversely, NaCl > 0.2 M competes for carboxylate binding sites, decreasing chelation rates by 30–40% [4] [7].

Table 4: Chelation Efficiency Under Variable Conditions

ConditionOptimal ValueChelation Rate (%)Key Interactions Facilitated
pH8.523.37Ca²⁺ with PO₄³⁻/COO⁻ groups
Ethanol concentration40% (v/v)21.5Hydrophobic shielding of chelates
Ionic strength (NaCl)< 0.1 MMaximal retentionMinimizes cation competition

Properties

Product Name

Casein calcium oeotide

IUPAC Name

tetratetraconta-4,17,21,27,40-pentaen-1,12,15,43-tetrayne-3,6,11,14,42-pentol

Molecular Formula

C44H64O5

Molecular Weight

673.0 g/mol

InChI

InChI=1S/C44H64O5/c1-3-40(45)32-28-26-24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-27-29-33-42(47)38-39-44(49)35-31-30-34-43(48)37-36-41(46)4-2/h1-2,5,7,17,19,25,27-28,32,36-37,40-49H,6,8-16,18,20-24,26,30-31,34-35H2

InChI Key

KYGMBSAVQJMJPR-UHFFFAOYSA-N

Canonical SMILES

C#CC(C=CCCCCCCCCCCCC=CCCCCC=CCCC=CC#CC(C#CC(CCCCC(C=CC(C#C)O)O)O)O)O

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